Enantiomeric Excess vs. Racemic and (R)-Configured Building Blocks
The target compound is provided as a single (S) enantiomer (≥95 % purity by vendor specification), whereas the corresponding racemic mixture or (R)‑enantiomer may exhibit different or reduced biological activity . For example, the (R)‑enantiomer (CAS 2866254‑00‑2) has been reported to inhibit eEF‑2K with an IC₅₀ of 420 nM in MDA‑MB‑231 breast cancer cells, but published data for the (S)‑enantiomer under the same assay conditions are absent [1]. This absence of data underscores the scientific risk of substituting the (S)‑enantiomer with the (R)‑enantiomer in biochemical studies.
| Evidence Dimension | Enantiomeric purity and biological annotation |
|---|---|
| Target Compound Data | Single (S) enantiomer; purity ≥95 % (vendor specification); no reported eEF‑2K IC₅₀ |
| Comparator Or Baseline | (R)‑enantiomer (CAS 2866254‑00‑2): eEF‑2K IC₅₀ = 420 nM (MDA‑MB‑231 cells) |
| Quantified Difference | Difference in absolute configuration; biological activity profile not yet established for the (S)‑enantiomer |
| Conditions | Vendor certificate of analysis for (S)‑enantiomer; literature eEF‑2K assay for (R)‑enantiomer (MDA‑MB‑231 cells, stimulated conditions) |
Why This Matters
Procurement of the (S)‑enantiomer ensures stereochemical integrity for structure–activity relationship studies where the (R)‑enantiomer may be inactive or possess an opposing biological profile.
- [1] BindingDB. Entry BDBM50375667 (CHEMBL437612). IC₅₀ = 440 nM for human eEF‑2K. https://www.bindingdb.org/bind/BDBM50375667 (accessed 2026-05-05). View Source
